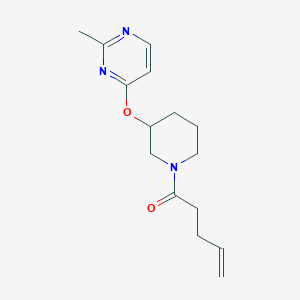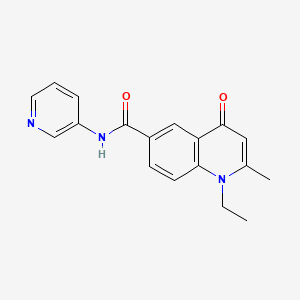
1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a complex organic compound with a distinctive structural composition. This compound integrates multiple functional groups, making it an interesting subject for synthetic chemists and researchers. Due to its unique structure, it has the potential for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one typically involves several steps:
Formation of the piperidine ring: : Starting with 2-methylpyrimidin-4-ol, react it with a piperidine derivative to introduce the piperidine group. This usually requires an alkaline medium and appropriate solvents.
Alkylation: : Introduce the pent-4-en-1-one moiety via alkylation reactions. This step might involve the use of a strong base like sodium hydride to deprotonate the intermediate, followed by the addition of the alkyl halide.
Purification: : Use column chromatography or recrystallization techniques to purify the final product.
Industrial Production Methods
For industrial-scale production, the process might be streamlined to ensure efficiency and yield. Continuous-flow reactions, automated synthesis, and large-scale purification techniques such as high-pressure liquid chromatography could be employed. Catalysts and solvent recycling could also enhance the sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, where its functional groups, particularly the piperidin-1-yl and pent-4-en-1-one moieties, can be modified.
Reduction: : The carbonyl group in the pent-4-en-1-one segment is susceptible to reduction, potentially forming alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring, especially on positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: : Use reagents like potassium permanganate or chromium trioxide.
Reduction: : Employ reagents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Utilize reagents like alkyl halides or other nucleophiles, often under basic conditions.
Major Products
Oxidation: : Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: : Alcohol derivatives of the original compound.
Substitution: : Various substituted piperidin-1-yl derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one is of interest in synthetic chemistry for developing new reaction methodologies and understanding reaction mechanisms.
Biology
This compound can be utilized in biochemical assays to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its unique structural properties.
Medicine
Industry
It can be used in the development of specialty chemicals, agrochemicals, and materials science for creating novel polymers or other functional materials.
Mecanismo De Acción
Molecular Targets and Pathways
The mechanism of action for 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound's structure allows it to fit into specific binding sites, inhibiting or modulating biological pathways. Its ability to cross cellular membranes also enhances its bioavailability and efficacy in various biological systems.
Comparación Con Compuestos Similares
Comparison and Uniqueness
Compared to other similar compounds, 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one stands out due to its combined presence of the 2-methylpyrimidin-4-yl and piperidin-1-yl groups along with an enone moiety. This unique combination imparts distinct chemical reactivity and biological activity.
List of Similar Compounds
1-(3-(4-Pyridinyl)piperidin-1-yl)propan-1-one: : A compound with a pyridine ring instead of a pyrimidine ring.
1-(3-(4-Pyrimidinyl)piperidin-1-yl)butan-1-one: : A similar structure but with a butan-1-one group instead of a pent-4-en-1-one group.
N-(4-(4-Fluorophenyl)piperidin-4-yl)-2-methylpyrimidin-4-amine: : Contains a fluorophenyl group in place of the pent-4-en-1-one moiety.
Propiedades
IUPAC Name |
1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-3-4-7-15(19)18-10-5-6-13(11-18)20-14-8-9-16-12(2)17-14/h3,8-9,13H,1,4-7,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZTUIVYKRYFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2786597.png)
![1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2786599.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2786601.png)
![ethyl 4-[(3-chlorophenyl)methyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2786602.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2786607.png)
![4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde](/img/structure/B2786608.png)
![4-Amino-3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2786609.png)
![N-(5-chloro-2-methylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2786610.png)
![3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/new.no-structure.jpg)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)propanamide](/img/structure/B2786617.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2786618.png)
![4-[1-(Furan-2-yl)propan-2-yl]morpholine](/img/structure/B2786620.png)
